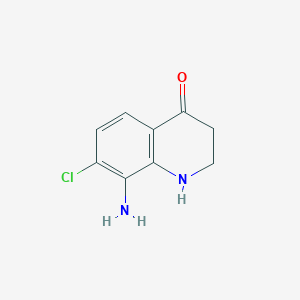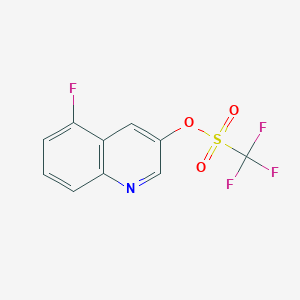
5-Fluoroquinolin-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.
Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.
Scientific Research Applications
5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.
6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.
8-Fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C10H5F4NO3S |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(5-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
ZPDUADUTTQLVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


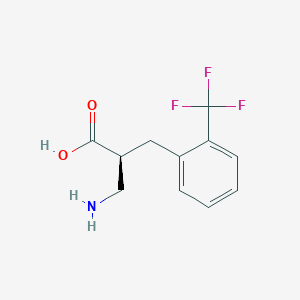

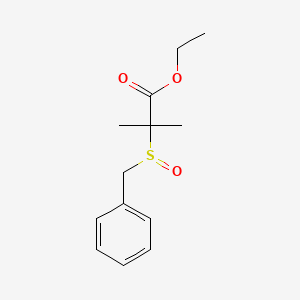
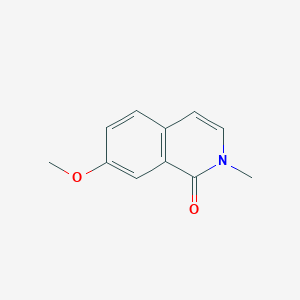
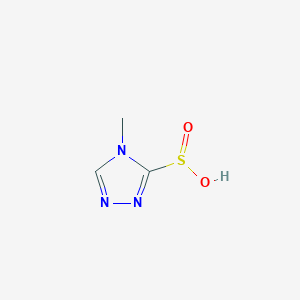
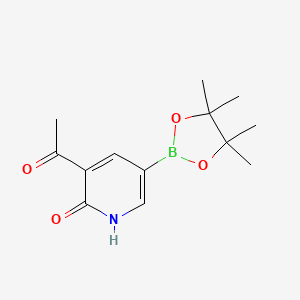
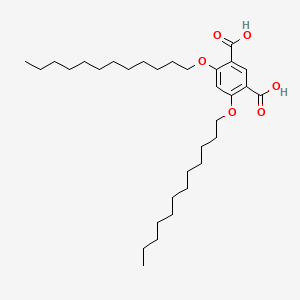
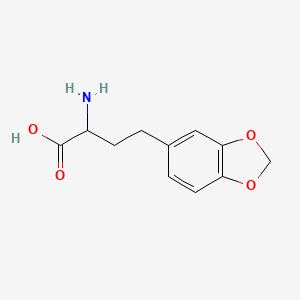
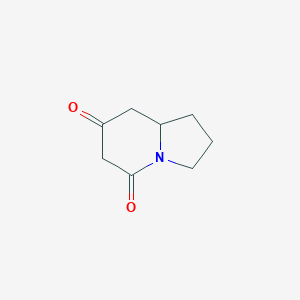


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

